2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile
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Overview
Description
2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile is a chemical compound with diverse applications in scientific research, including drug development, organic synthesis, and catalysis. Its unique structure and properties make it a valuable material in various fields of study.
Chemical Reactions Analysis
2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility. Its applications include:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: It is used as an intermediate in the preparation of complex organic molecules.
Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile can be compared with other similar compounds in terms of its structure and properties. Some similar compounds include:
These compounds share structural similarities but may differ in their specific applications and reactivity.
Properties
IUPAC Name |
2-[(2,4,4-trimethylpentan-2-ylamino)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-11(2,3)9-12(4,5)15-8-10(6-13)7-14/h8,15H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFZJHDGFWTDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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